molecular formula C8H5F2N3S B3135403 5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 400743-10-4

5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B3135403
M. Wt: 213.21 g/mol
InChI Key: JFVQKKCZMNZCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 1,3,4-thiadiazoles derivatives, including compounds structurally similar to 5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine, involves various chemical reactions that yield Schiff bases, characterized by techniques like IR and NMR (H. Ling, 2007). These compounds' molecular and crystal structures have been determined using X-ray diffraction and DFT calculations, providing insight into their structural geometry, electronic properties, and potential as nonlinear optical (NLO) materials (Nagaraju Kerru et al., 2019).

Insecticidal Applications

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit remarkable insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis). This highlights their potential in developing new pest control agents (M. F. Ismail et al., 2021).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those related to 5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine, have been investigated for their corrosion inhibition performances for metals like iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds can effectively protect metals from corrosion (S. Kaya et al., 2016).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral properties of 1,3,4-thiadiazole derivatives. These compounds show promising activity against various bacterial strains and viruses, making them potential candidates for pharmaceutical development (P. Sah et al., 2014); (Zhuo Chen et al., 2010).

Material Science Applications

The unique electronic and structural properties of 1,3,4-thiadiazole derivatives have been explored for material science applications, including their use in organometallic materials and as ligands in metal complexes. These studies provide valuable insights into the versatility of these compounds in creating novel materials with specific functions (B. Ardan et al., 2017).

properties

IUPAC Name

5-(2,3-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQKKCZMNZCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine

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